molecular formula C8H20Cl2N2O3 B7970979 N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate

Cat. No.: B7970979
M. Wt: 263.16 g/mol
InChI Key: KUZJSLNYWUZIOC-UHFFFAOYSA-N
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Description

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate is a synthetic amino acid derivative characterized by a piperidine ring substituted with a methyl group and a glycine moiety. The compound exists as a dihydrochloride salt with associated water molecules (hydrate form), enhancing its solubility and stability in aqueous environments. Its molecular formula is estimated as C₈H₁₆N₂O₂·2HCl·H₂O, with a molecular weight of approximately 262.94 g/mol (calculated).

Properties

IUPAC Name

2-[methyl(piperidin-4-yl)amino]acetic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH.H2O/c1-10(6-8(11)12)7-2-4-9-5-3-7;;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZJSLNYWUZIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCNCC1.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidinylglycine

A widely reported method involves reductive amination of 4-piperidinylglycine with formaldehyde under catalytic hydrogenation (Figure 1):

  • Intermediate Formation : 4-Piperidinylglycine is treated with formaldehyde in methanol.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C) reduces the imine intermediate to N-methyl-4-piperidinylglycine.

  • Salt Formation : The product is precipitated as the dihydrochloride hydrate by adding concentrated HCl and crystallizing from aqueous ethanol.

Key Data :

ParameterConditionsYield (%)Purity (%)
Reaction Time12–24 h65–78≥95
Temperature25–40°C
Catalyst10% Pd/C or NaBH3CN

Alkylation of 4-Piperidinylamine

Alternative routes employ alkylation of 4-piperidinylamine with methyl glycine derivatives:

  • Methylation : 4-Piperidinylamine reacts with methyl bromoacetate in dimethylformamide (DMF) to form N-methyl-N-4-piperidinylglycine methyl ester.

  • Hydrolysis : The ester is hydrolyzed with aqueous HCl to yield the free acid.

  • Salt Precipitation : Dihydrochloride hydrate is obtained via solvent evaporation and recrystallization.

Optimization Notes :

  • Excess methylating agents (e.g., methyl iodide) improve yields but require careful stoichiometric control to avoid over-alkylation.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Alternative Pathways

Condensation with Cyanuric Chloride

Patents describe coupling 4-piperidinylamine with glycine derivatives using cyanuric chloride as a coupling agent:

  • Activation : Glycine is activated with cyanuric chloride in anhydrous tetrahydrofuran (THF).

  • Coupling : The activated glycine reacts with N-methyl-4-piperidinylamine at 0–5°C.

  • Workup : The product is isolated as the dihydrochloride salt after acidification and solvent removal.

Advantages :

  • High regioselectivity.

  • Minimal side products.

Purification and Characterization

Crystallization

The dihydrochloride hydrate is typically crystallized from ethanol/water (1:1 v/v) or methanol, yielding needle-like crystals.

Analytical Data

  • Melting Point : 215–218°C (decomposition).

  • ¹H NMR (D₂O) : δ 3.2–3.5 (m, piperidine H), 2.8 (s, N-CH₃), 2.5 (s, glycine CH₂).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation or dimerization during methylation.

  • Solution : Use of bulky bases (e.g., diisopropylethylamine) to suppress side reactions.

Hydrate Stability

  • Issue : Deliquescence under humid conditions.

  • Solution : Storage in desiccators with anhydrous calcium chloride.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination65–78≥95HighModerate
Alkylation70–85≥97ModerateLow
Cyanuric Chloride60–72≥90LowHigh

Industrial-Scale Synthesis

For large-scale production, reductive amination is preferred due to:

  • Lower catalyst costs (Pd/C vs. cyanuric chloride).

  • Simplified workup procedures.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with comparable yields.

  • Flow Chemistry : Continuous hydrogenation setups improve throughput and safety .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

Pharmacological Applications

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate acts as a pharmacological agent with significant implications in drug development:

  • Inhibition of IAP Proteins : This compound has been identified as a potential inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are critical in regulating apoptosis. By inhibiting these proteins, the compound may enhance the efficacy of chemotherapeutic agents, making it valuable in cancer treatment protocols .
  • Neurotransmitter Modulation : The compound is structurally related to glycine, an important neurotransmitter. Its derivatives have been studied for their ability to modulate neurotransmission, particularly in the central nervous system, which could lead to therapeutic applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, highlighting methods that yield this compound efficiently:

  • Chemical Synthesis : The synthesis typically involves the reaction of 4-piperidinylglycine with methylating agents under acidic conditions to produce the dihydrochloride salt form. The use of solvents such as methanol or ethanol is common in these reactions to facilitate the process .
  • Derivatives for Enhanced Activity : Research has shown that modifying the piperidine ring or the glycine moiety can enhance the biological activity of this compound, leading to derivatives with improved pharmacological profiles. These modifications are crucial for developing more effective therapeutic agents .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Cancer Research : In studies focusing on cancer cell lines, compounds derived from N-Methyl-N-4-piperidinylglycine have shown promise in inducing apoptosis in malignant cells. These findings suggest that further exploration could lead to new cancer therapies that leverage this compound's properties .
  • Neuropharmacology : Investigations into the neuropharmacological effects of this compound indicate potential benefits in treating conditions like anxiety and depression by modulating glycinergic signaling pathways. Such studies underscore its relevance in developing novel antidepressants .

Comparative Data Table

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of IAP proteinsEnhances apoptosis in cancer cells
NeurotransmissionModulation of glycine receptorsPotential antidepressant properties
Synthesis TechniquesVarious chemical synthesis methodsEfficient production via methylation reactions
Derivative DevelopmentStructural modifications for enhanced activityImproved pharmacological profiles

Mechanism of Action

The mechanism of action of N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate with six analogous compounds, focusing on molecular features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Physical Properties Applications References
This compound C₈H₁₆N₂O₂·2HCl·H₂O ~262.94 Piperidine ring, methyl group, glycine, dihydrochloride hydrate Not reported Biochemical research
4-Chloro-N-methylpiperidine hydrochloride C₆H₁₃Cl₂N 170.08 Chloro substituent, methylpiperidine MP: 162–164°C Intermediate for antihistamines (e.g., cyproheptadine)
Methyl 4-piperidylacetate hydrochloride C₈H₁₅NO₂·HCl 193.67 Piperidine, acetate ester Not reported Synthetic precursor for pharmaceuticals
Meperidine hydrochloride C₁₅H₂₁NO₂·HCl 283.8 Phenyl group, ester, piperidine Crystalline solid; Storage: -20°C Opioid analgesic (Schedule II)
Capmatinib dihydrochloride hydrate C₂₃H₂₂Cl₂N₆O·H₂O 535.39 Bicyclic structure, c-Met kinase inhibitor Solid; Oral bioavailability Anticancer therapy (c-Met inhibition)
Emetine dihydrochloride hydrate C₂₉H₄₀N₂O₄·2HCl·H₂O 571.58 Complex alkaloid, multiple rings Not reported Antiprotozoal agent

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Chloro vs. Glycine Substituents: 4-Chloro-N-methylpiperidine hydrochloride (C₆H₁₃Cl₂N) exhibits a chloro group at the 4-position of the piperidine ring, increasing lipophilicity compared to the glycine-substituted target compound. This enhances its utility in synthesizing lipophilic pharmaceuticals like antihistamines .
Salt Forms and Hydrates
  • Dihydrochloride Salts : Both the target compound and Capmatinib dihydrochloride hydrate utilize dihydrochloride salts to enhance solubility and stability. Capmatinib’s oral activity (IC₅₀ = 0.13 nM against c-Met) underscores the importance of salt forms in drug bioavailability .
  • Hydrate Stability : Hydrates, as seen in the target compound and Emetine dihydrochloride hydrate , may require controlled storage conditions (e.g., low humidity) to prevent dehydration, though specific stability data are lacking .

Biological Activity

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article discusses its biological activity, synthesizing available data from various studies, including case studies, research findings, and a comparative analysis of its effects.

This compound is a derivative of piperidine and glycine. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an amino acid moiety. Its chemical structure can be represented as follows:

C8H14Cl2N2O2\text{C}_8\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly the glutamatergic and GABAergic systems. It acts as a modulator of neurotransmission, influencing synaptic plasticity and potentially offering neuroprotective effects.

Biological Activities

  • Neuroprotective Effects :
    • Studies have indicated that compounds similar to N-Methyl-N-4-piperidinylglycine exhibit neuroprotective properties against oxidative stress and excitotoxicity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties :
    • Research has shown that derivatives of piperidine, including N-Methyl-N-4-piperidinylglycine, may possess anti-inflammatory effects. These compounds have been evaluated for their ability to reduce nitric oxide (NO) production in activated macrophages, which is crucial in inflammatory responses .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant activity through various assays, indicating its ability to scavenge free radicals. This property is essential for mitigating oxidative damage in cells.

Case Studies and Research Findings

A selection of studies provides insight into the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study conducted on similar piperidine derivatives showed significant reductions in pro-inflammatory markers in RAW264.7 macrophages when treated with these compounds. The results suggested that these compounds could be effective in treating conditions characterized by chronic inflammation .
  • Neuroprotective Study : Another study focused on the neuroprotective effects of related compounds indicated that they could prevent neuronal cell death induced by glutamate toxicity. This highlights the potential for this compound in therapeutic strategies for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundNeuroprotective ActivityAnti-inflammatory ActivityAntioxidant Activity
N-Methyl-N-4-piperidinylglycineModerateSignificantHigh
Diarylidene-N-methyl-4-piperidonesHighHighModerate
SpirobibenzopyransModerateSignificantHigh

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity and purity of N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate?

Methodological Answer:

  • Structural Confirmation :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidinyl and methyl glycine moieties. Compare chemical shifts with computational models or reference spectra of analogous compounds .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and isotopic patterns to validate the molecular formula.
  • Purity Assessment :
    • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities (<0.5% by area normalization) .
    • Karl Fischer Titration : Determine hydrate content (water of crystallization) to ensure stoichiometric consistency .

Basic: How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

  • Storage Conditions :
    • Store in airtight, light-resistant containers at 2–8°C with desiccant packs to prevent deliquescence .
    • Avoid repeated freeze-thaw cycles to preserve hydrate stability.
  • Handling Precautions :
    • Use PPE (gloves, lab coat, goggles) to minimize skin/eye contact.
    • Work in a fume hood to prevent inhalation of fine particulates .

Advanced: How does the dihydrochloride hydrate form impact solubility and bioavailability in in vitro assays?

Methodological Answer:

  • Solubility Profiling :
    • Test solubility in phosphate-buffered saline (PBS, pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy. Hydrate forms often exhibit higher aqueous solubility than anhydrous analogs .
    • Compare with non-hydrated analogs to quantify solubility enhancement (e.g., 2–3× increase in PBS).
  • Bioavailability Optimization :
    • Use dynamic light scattering (DLS) to assess nanoparticle formation in physiological buffers.
    • Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion .

Advanced: What experimental strategies resolve discrepancies in biological activity data across different research groups?

Methodological Answer:

  • Controlled Replication :
    • Standardize cell lines (e.g., ATCC-certified HepG2 for cytotoxicity assays) and culture conditions (e.g., serum-free media for receptor studies) .
    • Include positive controls (e.g., Capmatinib for c-MET inhibition assays) to validate assay sensitivity .
  • Data Harmonization :
    • Apply Hill slope analysis to dose-response curves to compare EC50_{50} values across studies.
    • Use orthogonal assays (e.g., Western blot for target phosphorylation and SPR for binding kinetics) to confirm mechanism .

Advanced: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal Stress : Incubate at 40°C/75% RH for 14 days; analyze by HPLC to detect hydrolysis or dehydration products .
    • Oxidative Stress : Expose to 3% H2 _2O2_2 for 24 hours; monitor piperidinyl ring oxidation via LC-MS .
  • Mechanistic Insights :
    • Use Arrhenius modeling to predict shelf life at 25°C based on accelerated degradation data.
    • Characterize degradation products with tandem MS/MS and compare to synthetic standards .

Advanced: What computational tools are recommended for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-sensitive targets (e.g., GPCRs or kinases). Validate with mutational studies .
  • Pharmacophore Mapping :
    • Generate 3D pharmacophores (e.g., hydrogen-bond donors/acceptors) to prioritize analogs for synthesis .
  • MD Simulations :
    • Perform GROMACS simulations in explicit solvent to assess hydration effects on binding kinetics .

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